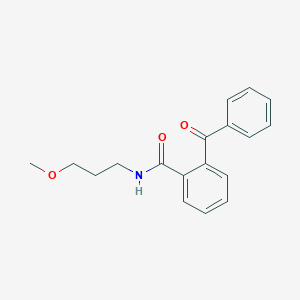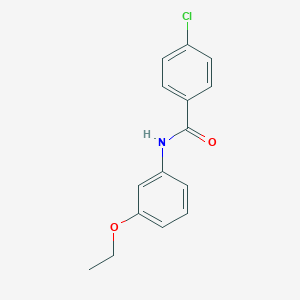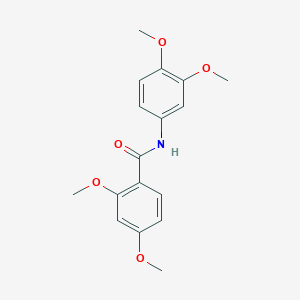
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide, also known as DMB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of certain genes that are involved in cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide also inhibits the activity of protein kinases, which are enzymes that regulate cell signaling pathways. This leads to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of enzyme and receptor activity. These effects are mediated by the modulation of various signaling pathways and cellular processes, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. These limitations can be addressed by optimizing the experimental conditions and using appropriate controls.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide, including the identification of its molecular targets and the development of more potent and selective analogs. Additionally, the therapeutic potential of N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide in various diseases should be further explored using in vitro and in vivo models. Finally, the safety and pharmacokinetics of N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide should be studied to assess its potential for clinical use.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is warranted to fully elucidate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxyaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using chromatographic techniques. The purity and yield of N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug discovery.
Propriétés
Formule moléculaire |
C17H19NO5 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO5/c1-20-12-6-7-13(15(10-12)22-3)17(19)18-11-5-8-14(21-2)16(9-11)23-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
ZEXXHOGIPGNCOD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



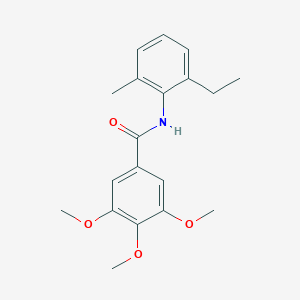
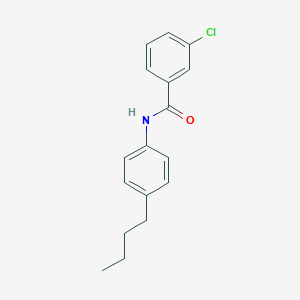


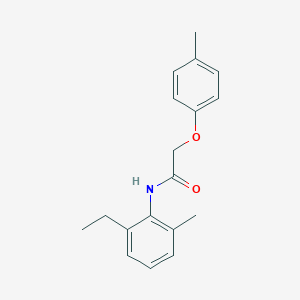

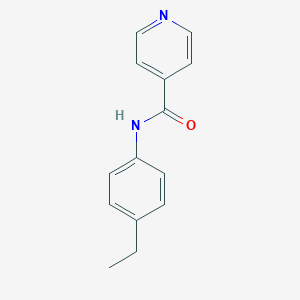
![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)


